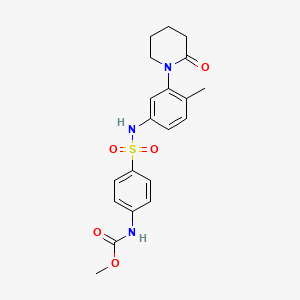
methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a carbamate, a sulfamoyl, and a piperidinone. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the resources I have.Applications De Recherche Scientifique
Biological and Nonbiological Modifications of Carbamates
Carbamates, including structures similar to the one , undergo a range of biological and nonbiological modifications that impact their utility in different scientific applications. These modifications include hydrolysis, oxidation, dealkylation, and conjugation processes in animals, plants, and insects, leading to the formation of products that can be conjugated, stored, or excreted. Specific examples like carbaryl, carbofuran, aldicarb, and methomyl show varied metabolic pathways, including hydroxylation and hydrolysis, demonstrating the diverse reactivity of carbamates in biological systems (Knaak Jb, 1971).
Chemical Synthesis and Transformations
Methylcarbamates serve as key intermediates in the synthesis of various chemical entities. For instance, the oxidation of methyl (4-acetylphenyl)carbamate leads to methyl [4-(oxoacetyl)phenyl]carbamate, which upon further reactions can yield complex molecules with potential biological activities. These synthetic routes illustrate the versatility of carbamates in chemical synthesis, providing pathways to novel compounds (A. V. Velikorodov, E. Shustova, 2017).
Antimicrobial Activity and Biological Interactions
Carbamates also exhibit significant biological activities, including antimicrobial effects. Novel structures derived from carbamate chemistry have shown potent and selective activities against specific pathogens like Helicobacter pylori, suggesting their potential as therapeutic agents. These findings underscore the importance of carbamate compounds in developing new drugs with specific biological targets (D. Carcanague et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4-[[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-6-7-16(13-18(14)23-12-4-3-5-19(23)24)22-29(26,27)17-10-8-15(9-11-17)21-20(25)28-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOETDYKJJTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

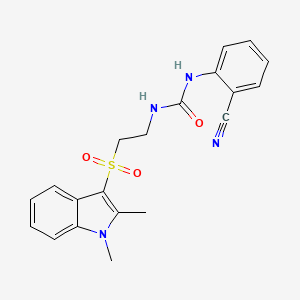
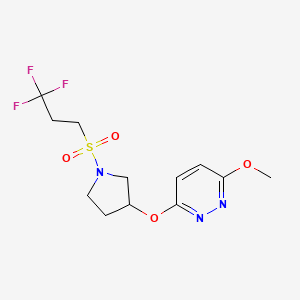
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)
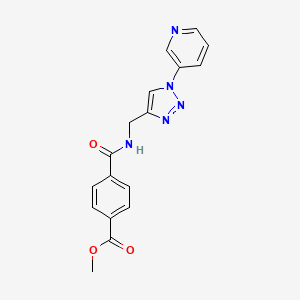
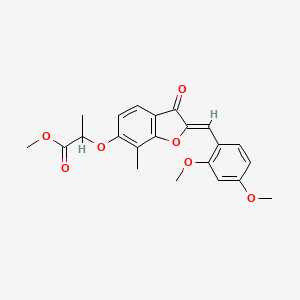
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)
![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)
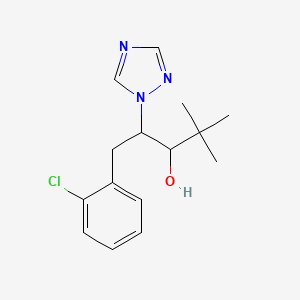
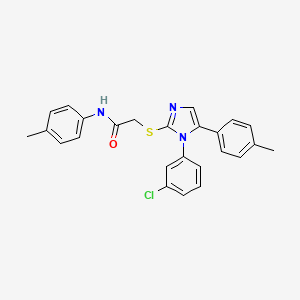
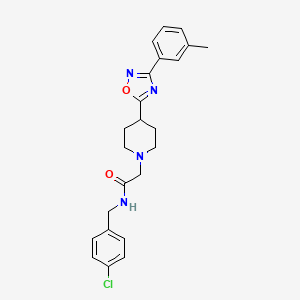
![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)
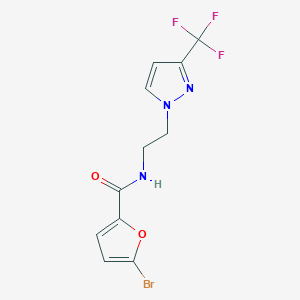
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2607278.png)